

# Detailed Application Note: FTIR Characterization of ortho-Propylbenzamide

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## Compound of Interest

Compound Name: 2-Propylbenzamide

CAS No.: 122761-85-7

Cat. No.: B038881

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## Executive Summary

This application note provides a comprehensive guide to the Fourier Transform Infrared (FTIR) characterization of **2-propylbenzamide** (commonly referred to as ortho-propylbenzamide). This compound is a primary amide featuring a propyl substituent at the ortho position of the benzene ring.

**Critical Distinction:** Researchers must distinguish this compound from its isomer, N-propylbenzamide. While they share the same molecular formula (

), their spectral signatures differ significantly due to the location of the propyl group (Ring-substituted vs. Nitrogen-substituted). This guide focuses on the ring-substituted ortho isomer but provides comparative data to prevent misidentification.

## Chemical Context & Structure[1][2][3][4][5][6][7][8][9][10][11]

- IUPAC Name: **2-Propylbenzamide**[1][2]

- CAS Number: 122761-85-7[1][2]
- Molecular Formula:  
[3][4][2]
- Physical State: Solid (Crystalline powder)
- Key Functional Groups:
  - Primary Amide ( ): Characterized by a doublet N-H stretch and strong C=O absorption.
  - Aromatic Ring: Ortho-disubstituted pattern.
  - Propyl Chain: Aliphatic C-H stretching and bending modes.

## Experimental Protocol

### Sample Preparation Strategy

For structural confirmation of solid amides, Potassium Bromide (KBr) Pellet transmission spectroscopy is the "Gold Standard" due to its superior resolution of sharp aromatic bands and lack of path-length dependent intensity distortions common in ATR.

#### Method A: KBr Pellet (Recommended for Resolution)

- Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which interferes with the N-H region).
- Ratio: Mix approximately 1-2 mg of o-propylbenzamide with 200 mg of KBr.
- Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding may induce polymorphic transitions; grind only until uniform.
- Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

#### Method B: Diamond ATR (Recommended for Throughput)

- **Cleaning:** Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.
- **Deposition:** Place ~5 mg of sample on the crystal center.
- **Contact:** Apply high pressure using the clamp anvil to ensure intimate contact. Note: Poor contact results in weak C-H bands relative to the strong Carbonyl band.

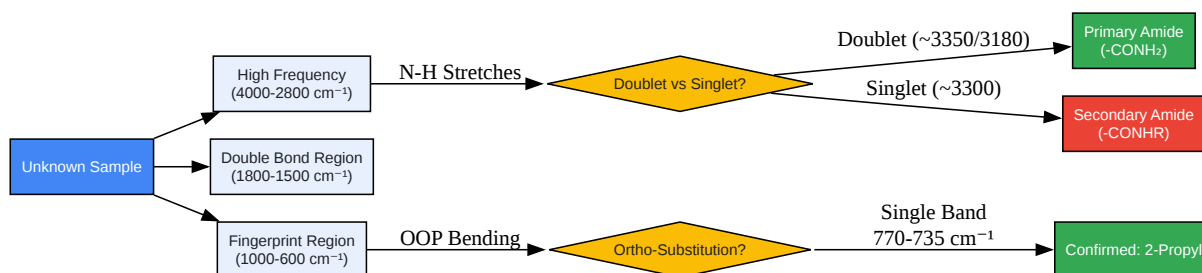
## Instrument Parameters

- **Detector:** DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
- **Resolution:** 4  $\text{cm}^{-1}$  (Standard) or 2  $\text{cm}^{-1}$  (High Resolution).
- **Scans:** 32 (ATR) or 16 (KBr).
- **Apodization:** Blackman-Harris 3-Term.

## Spectral Analysis & Assignment Logic

The FTIR spectrum of o-propylbenzamide is defined by three distinct regions. The logical flow for assignment is visualized below.

### Diagram: Spectral Assignment Logic



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Figure 1: Logical decision tree for confirming the identity of ortho-propylbenzamide based on spectral features.

## Detailed Band Assignment

### Region 1: High Frequency (4000 – 2800 $\text{cm}^{-1}$ )

This region confirms the "Primary Amide" status and the presence of the propyl chain.

- N-H Stretching (3400 – 3150  $\text{cm}^{-1}$ ): As a primary amide, o-propylbenzamide exhibits a characteristic doublet.
  - (Asymmetric):  $\sim 3350 \text{ cm}^{-1}$
  - (Symmetric):  $\sim 3180 \text{ cm}^{-1}$
  - Note: In solid state, these bands are often broadened due to intermolecular Hydrogen bonding.
- C-H Stretching (3000 – 2850  $\text{cm}^{-1}$ ):
  - Aromatic C-H: Weak shoulder just above 3000  $\text{cm}^{-1}$ .[\[5\]](#)
  - Aliphatic Propyl C-H: Distinct bands below 3000  $\text{cm}^{-1}$ .[\[6\]](#)
    - 2960  $\text{cm}^{-1}$ : Asymmetric stretch.
    - 2930  $\text{cm}^{-1}$ : Asymmetric stretch.
    - 2870  $\text{cm}^{-1}$ : Symmetric stretch.

### Region 2: The Double Bond Region (1800 – 1500 $\text{cm}^{-1}$ )

This is the most intense region, dominated by the Carbonyl group.

- Amide I (C=O Stretch): 1690 – 1650  $\text{cm}^{-1}$ .
  - This is the strongest band in the spectrum. The exact position depends on hydrogen bonding; in solids, it typically centers around 1660  $\text{cm}^{-1}$ .
- Amide II (N-H Bending): 1640 – 1600  $\text{cm}^{-1}$ .
  - Appears as a medium-strong band overlapping with the aromatic ring breathing modes.
- Aromatic Ring Breathing: ~1600  $\text{cm}^{-1}$  and ~1580  $\text{cm}^{-1}$ .<sup>[6]</sup>
  - The 1600/1580 doublet is diagnostic of the benzene ring conjugation.

### Region 3: The Fingerprint & Substitution Region (1000 – 600 $\text{cm}^{-1}$ )

This region is critical for distinguishing "ortho" from "meta" or "para".

- Ortho-Substitution (C-H Out-of-Plane Bending): 770 – 735  $\text{cm}^{-1}$ .<sup>[7]</sup>
  - Key Diagnostic: Ortho-disubstituted benzenes typically show a single strong band in this range (often near 750  $\text{cm}^{-1}$ ).
  - Contrast: Meta-substituted rings show two bands (690 & 780  $\text{cm}^{-1}$ ), and Para-substituted rings show one band higher up (800-850  $\text{cm}^{-1}$ ).

## Data Summary Table

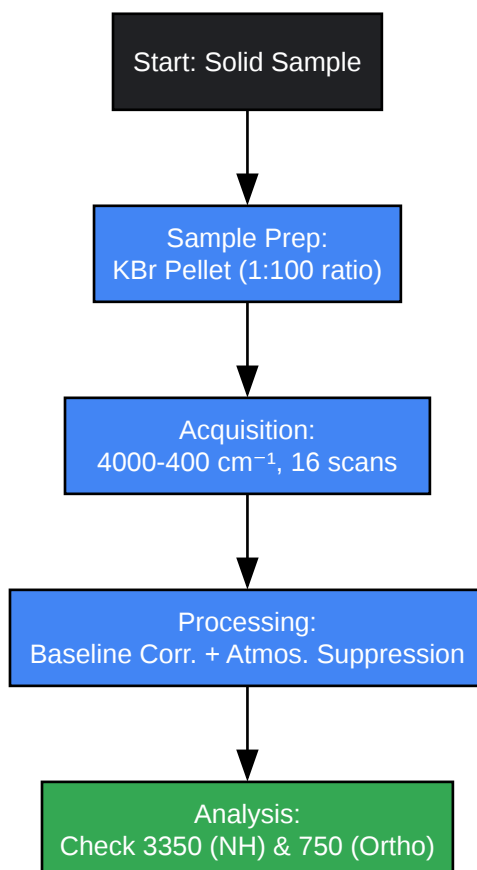
Functional Group	Vibration Mode	Wavenumber (cm <sup>-1</sup> )	Intensity	Diagnostic Value
Primary Amide	N-H Stretch (Asym)	3360 - 3340	Medium	High: Confirms -NH <sub>2</sub> (Doublet)
Primary Amide	N-H Stretch (Sym)	3190 - 3170	Medium	High: Confirms -NH <sub>2</sub> (Doublet)
Aromatic Ring	C-H Stretch	3080 - 3030	Weak	Indicates unsaturation
Propyl Group	C-H Stretch ( )	2960, 2930, 2870	Medium	Confirms alkyl chain
Carbonyl	Amide I (C=O)	1660 - 1650	Very Strong	Primary identification marker
Primary Amide	Amide II ( N-H)	1620 - 1600	Strong	Distinguishes from esters/ketones
Aromatic Ring	C=C Ring Stretch	~1600, ~1580	Medium	Confirms aromaticity
Ortho-Subst.	C-H OOP Bend	770 - 735	Strong	Critical: Confirms ortho position

## Validation: Distinguishing Isomers

To ensure scientific integrity, one must validate that the sample is not the N-substituted isomer.

Feature	2-Propylbenzamide (Target)	N-Propylbenzamide (Isomer)
N-H Region	Doublet (Primary Amide)	Singlet (Secondary Amide, ~3300 cm <sup>-1</sup> )
Amide II	~1620 cm <sup>-1</sup>	Shifted to ~1550 cm <sup>-1</sup> (N-H bend + C-N stretch)
Substitution	Ortho (770-735 cm <sup>-1</sup> )	Monosubstituted Ring (690 & 730-770 cm <sup>-1</sup> )

## Experimental Workflow Diagram



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Figure 2: Standardized workflow for FTIR analysis of solid benzamide derivatives.

## References

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## Sources

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